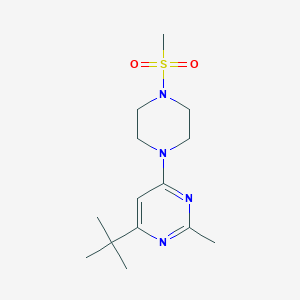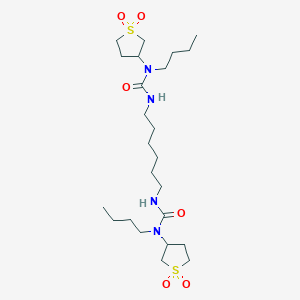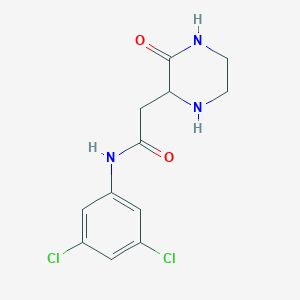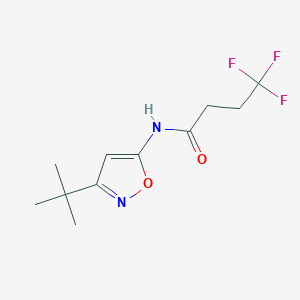amino}pyrimidine-4-carbonitrile](/img/structure/B15113495.png)
2-{[(1,4-Dioxan-2-yl)methyl](methyl)amino}pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a dioxane moiety and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a [4+2] annulation reaction involving α,β-unsaturated ketoximes and activated nitriles under copper-catalyzed conditions.
Introduction of the Dioxane Moiety: The dioxane ring can be introduced via a cyclization reaction involving appropriate diol precursors and formaldehyde under acidic conditions.
Attachment of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the annulation and cyclization steps to improve yield and reduce reaction times. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amines derived from the reduction of the carbonitrile group.
Substitution: Substituted derivatives with various functional groups replacing the carbonitrile group.
Scientific Research Applications
2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{(1,4-Dioxan-2-yl)methylamino}pyrimidine-4-carbonitrile is unique due to the presence of both a dioxane moiety and a carbonitrile group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N4O2 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-[1,4-dioxan-2-ylmethyl(methyl)amino]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H14N4O2/c1-15(7-10-8-16-4-5-17-10)11-13-3-2-9(6-12)14-11/h2-3,10H,4-5,7-8H2,1H3 |
InChI Key |
MKQTYMVIKQXRFH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1COCCO1)C2=NC=CC(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4-difluoro-1-{5H,7H,8H-pyrano[4,3-c]pyridazin-3-yl}piperidine](/img/structure/B15113437.png)
![1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15113446.png)
![6-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15113451.png)
![3-Bromo-4-({1-[(pyridin-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15113453.png)
![3-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B15113464.png)

![4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B15113472.png)

![2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B15113479.png)
![6-(cyclopentyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)nicotinamide](/img/structure/B15113487.png)
![4-{4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine](/img/structure/B15113490.png)
![5-(5-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B15113507.png)
